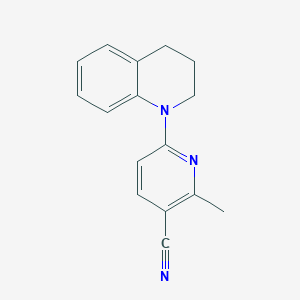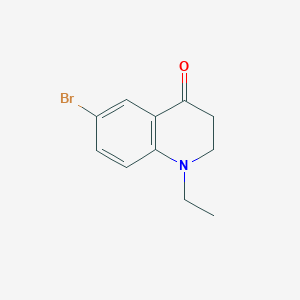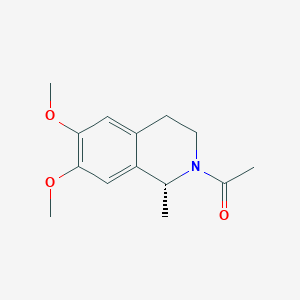
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a complex organic compound with a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoxaline ring system is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent functionalization steps introduce the 2-oxo and 1-(2-methoxyethyl) groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s quinoxaline core is of interest in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid include other quinoxaline derivatives, such as 1-(2-Phenoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-2-oxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-18-5-4-14-10-3-2-8(12(16)17)6-9(10)13-7-11(14)15/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Clave InChI |
HGPWNDCWQLGPMR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)


![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)






